molecular formula C20H17F2NO4S2 B2537272 2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946348-21-6

2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide

Cat. No. B2537272
CAS RN: 946348-21-6
M. Wt: 437.48
InChI Key: IAUPAJNNMRHPPH-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a methoxyphenyl group, a thienyl group, and two fluorine atoms attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiophene), a sulfonyl group, an amide group, and fluorine atoms. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide moiety could undergo reactions typical for amides, such as hydrolysis. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the fluorine atoms could be replaced by other groups in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity. The aromatic rings and polar groups (amide and sulfonyl) could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds with similar structures, such as sulfonamides and difluoro-benzamide derivatives, are frequently explored in medicinal chemistry for their potential therapeutic effects. For example, sulfonamides are known for their wide range of biological activities, including antibacterial, diuretic, and antiglaucoma effects. The synthesis and biological evaluation of sulfonamide derivatives have led to the discovery of compounds with significant activity against various diseases (Larsen & Roberts, 1986).

Herbicidal Activity

Sulfonanilides with specific substituents have been investigated for their herbicidal activities. Research into sulfonanilides having a pyrimidinyl-containing group at the 2′-position showed that certain compounds exhibit high activity against weeds, including Echinochloa oryzicola, demonstrating the potential of sulfonamide derivatives in agricultural applications (Yoshimura et al., 2011).

Environmental Science

In environmental science, the transformation and fate of fluorinated compounds, including those related to sulfonamides, have been studied for their persistence and potential bioaccumulation. For instance, studies on perfluoroalkyl acid precursors and their environmental biotransformation highlight the importance of understanding the degradation pathways of these persistent organic pollutants (Zhang et al., 2020).

Material Science

In material science, the incorporation of sulfone and fluoro groups into polymers has been explored for improving material properties. For example, novel sulfonated thin-film composite nanofiltration membranes with improved water flux demonstrate the utility of sulfonated aromatic diamine monomers in enhancing membrane hydrophilicity and performance in water treatment applications (Liu et al., 2012).

properties

IUPAC Name

2,6-difluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S2/c1-27-13-7-9-14(10-8-13)29(25,26)18(17-6-3-11-28-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUPAJNNMRHPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

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